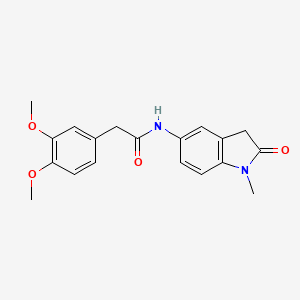

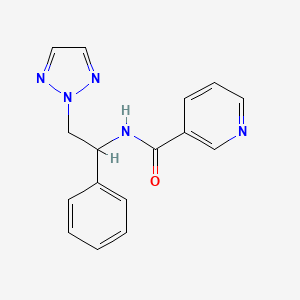

2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, cyclocondensation, and substitution reactions. For instance, a series of novel thiazolidinone derivatives were synthesized using a microwave-assisted cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid . Similarly, 1,3,4-oxadiazole derivatives were obtained by converting aromatic acids into esters, hydrazides, and then thiols, followed by a reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods could potentially be adapted for the synthesis of "2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry . The crystal structure analysis of similar acetamide derivatives reveals the importance of interplanar angles between amide groups and the presence of hydrogen bonding, which could influence the biological activity . These techniques would be essential for confirming the structure of "this compound" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the phenyl ring and the nature of the heterocyclic moiety. For example, the presence of halogens on the phenyl ring has been shown to enhance the antioxidant activity of indole-based acetamide derivatives . The reactivity of "this compound" would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing indolinone moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The presence of different functional groups can significantly affect these properties. For instance, the introduction of oxadiazole and thiazolidinone rings has been explored for their potential anticonvulsant and anti-inflammatory activities . The physical and chemical properties of "this compound" would need to be determined experimentally to assess its suitability for drug development.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Antidepressant Activity

Research has delved into the synthesis and evaluation of derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide, including compounds structurally related to "2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide" for their anticonvulsant and antidepressant effects. Studies have shown that these derivatives possess significant anticonvulsant activity in models like pentylenetetrazole (PTZ)-evoked convulsions and exhibit antidepressant activity in the forced swimming test (FST) model, indicating potential therapeutic applications in neurology and psychiatry (Zhen et al., 2015).

Antimicrobial Agents

Another aspect of scientific research has involved synthesizing novel derivatives with antimicrobial properties. Compounds structurally similar to "this compound" have been evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some synthesized derivatives demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial infections (Debnath & Ganguly, 2015).

Antitumor Activity

Furthermore, research on 3-benzyl-4(3H)quinazolinone analogues, related to the core structure of "this compound," has shown broad-spectrum antitumor activity. These compounds have exhibited significant potency against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, demonstrating their potential in cancer therapy (Al-Suwaidan et al., 2016).

Polymeric Material Development

In the field of materials science, derivatives of "this compound" have been investigated for their use in developing polymeric materials. For example, research on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators has explored the synthesis and application of these compounds in creating robust polymer/filler networks with improved thermal stability, indicating their utility in advanced material engineering (Batibay et al., 2020).

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-15-6-5-14(10-13(15)11-19(21)23)20-18(22)9-12-4-7-16(24-2)17(8-12)25-3/h4-8,10H,9,11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVORRJURHAXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

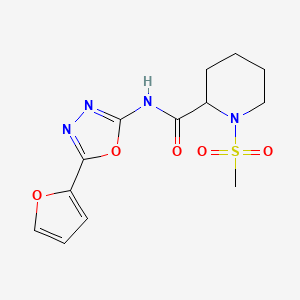

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)

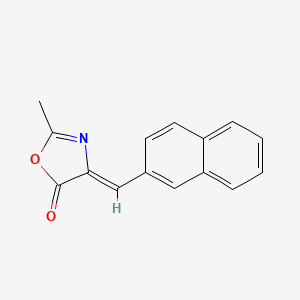

![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)

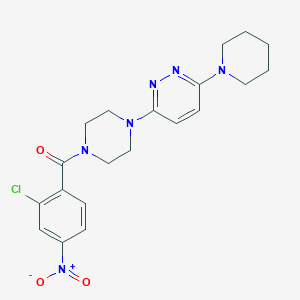

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2522266.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)

![4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B2522280.png)